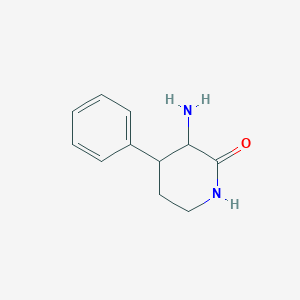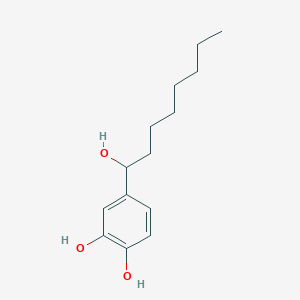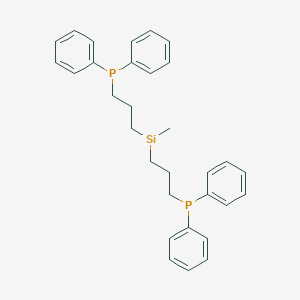
CID 12975370
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is an organophosphorus compound with the formula Ph₂P(CH₂)₃PPh₂. This compound is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide . It is classified as a diphosphine ligand in coordination chemistry and homogeneous catalysis .
Méthodes De Préparation
The synthesis of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be achieved through several methods:
-
Reaction of Lithium Diphenylphosphide and 1,3-Dichloropropane: : [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ]
-
Metal-Halogen Exchange and Metathesis: : [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ]
These methods provide a controllable and cost-effective route for the synthesis of the compound .
Analyse Des Réactions Chimiques
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) undergoes various chemical reactions, including:
-
Coordination Chemistry
-
Catalysis
Applications De Recherche Scientifique
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
Mécanisme D'action
The mechanism of action of [(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) involves its role as a ligand in coordination chemistry. It forms stable complexes with transition metals, facilitating various catalytic processes. The molecular targets include transition metal centers, where the compound acts as a bidentate ligand, stabilizing the metal complex and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) can be compared with other similar diphosphine ligands:
-
1,2-Bis(diphenylphosphino)ethane (dppe)
- Formula: (Ph₂PCH₂)₂
- Commonly used as a bidentate ligand in coordination chemistry .
-
1,2-Bis(diphenylphosphino)benzene
- Formula: Ph₂P(C₆H₄)PPh₂
- Used in the synthesis of various metal complexes .
-
1,3-Bis(diphenylphosphino)propane (dppp)
[(Methylsilanediyl)di(propane-3,1-diyl)]bis(diphenylphosphane) is unique due to its specific structure and reactivity, making it valuable in various catalytic and coordination chemistry applications.
Propriétés
Formule moléculaire |
C31H35P2Si |
|---|---|
Poids moléculaire |
497.6 g/mol |
InChI |
InChI=1S/C31H35P2Si/c1-34(26-14-24-32(28-16-6-2-7-17-28)29-18-8-3-9-19-29)27-15-25-33(30-20-10-4-11-21-30)31-22-12-5-13-23-31/h2-13,16-23H,14-15,24-27H2,1H3 |
Clé InChI |
GAWDIXYZGXKUBG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CCCP(C1=CC=CC=C1)C2=CC=CC=C2)CCCP(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


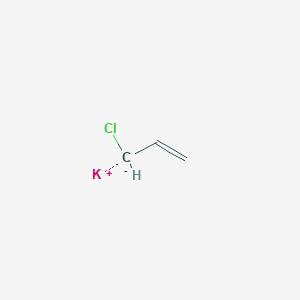
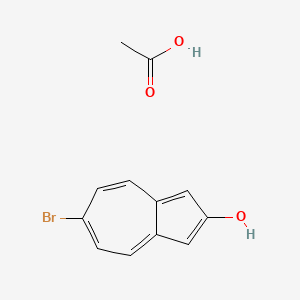
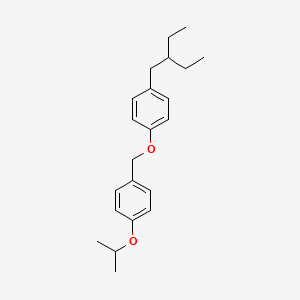
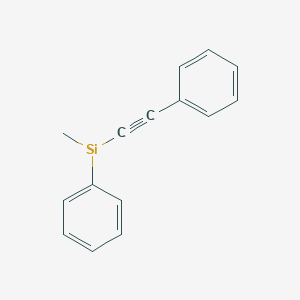
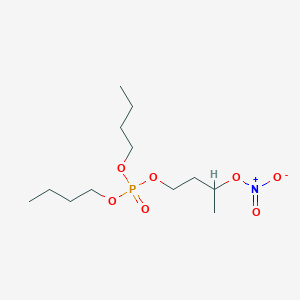
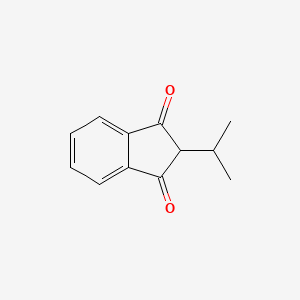

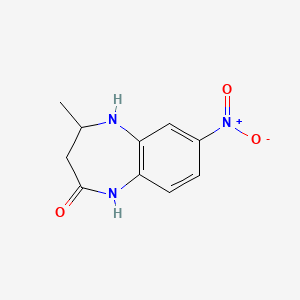
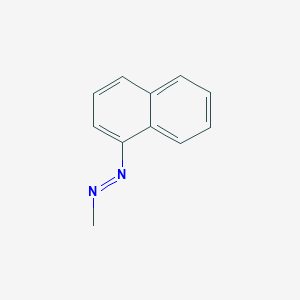
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)
